REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[O:11]=[C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:13]([Cl:12])(=[O:15])=[O:14])[CH:9]=2)[CH2:4][CH2:3][NH:2]1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(NCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt during 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated at 50° C. during 16 h
|
Duration
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16 h
|
Type
|
ADDITION
|
Details
|
it is poured carefully into an ice bath
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. during 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried in oven at 60° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |